molecular formula C15H28N2O B5964953 N-cycloheptyl-2-(4-methylpiperidin-1-yl)acetamide

N-cycloheptyl-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B5964953
M. Wt: 252.40 g/mol
InChI Key: DIMUKEOVQZEJOT-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(4-methylpiperidin-1-yl)acetamide is a synthetic compound characterized by its unique chemical structure, which includes a cycloheptyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(4-methylpiperidin-1-yl)acetamide typically involves the reaction of cycloheptylamine with 4-methylpiperidine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:

    Cycloheptylamine Preparation: Cycloheptylamine is synthesized from cycloheptanone through reductive amination.

    Acetylation: The cycloheptylamine is then reacted with acetic anhydride to form the intermediate N-cycloheptylacetamide.

    Piperidine Addition: The intermediate is further reacted with 4-methylpiperidine under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-cycloheptyl-2-(4-methylpiperidin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-(4-methylpiperidin-1-yl)acetamide
  • N-cyclopentyl-2-(4-methylpiperidin-1-yl)acetamide

Uniqueness

N-cycloheptyl-2-(4-methylpiperidin-1-yl)acetamide is unique due to its cycloheptyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

N-cycloheptyl-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O/c1-13-8-10-17(11-9-13)12-15(18)16-14-6-4-2-3-5-7-14/h13-14H,2-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMUKEOVQZEJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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